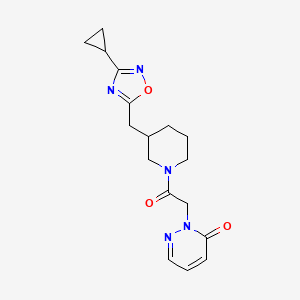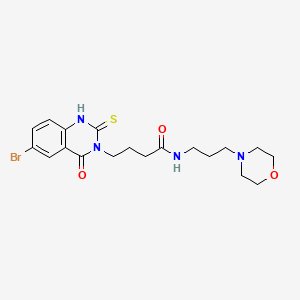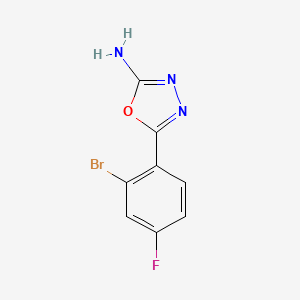
2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydrobenzimidazol-2-ylidene)-2-((4-(isopropyl)phenyl)sulfonyl)ethanenitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is also known as HBI-8000 and is a potent inhibitor of histone deacetylases (HDACs).
科学的研究の応用
Synthesis and Antimicrobial Properties
A study by Kumar, Prasad, and Chandrashekar (2013) elaborated on the synthesis of novel sulfonyl derivatives, which include isopropyl thiazole-derived Schiff bases. These compounds displayed moderate to significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).
Catalytic Activity in Transfer Hydrogenation
Fernández, Puerta, and Valerga (2011, 2012) investigated ruthenium(II) complexes with picolyl-functionalized N-heterocyclic carbenes, including those with isopropyl substituents. These complexes exhibited catalytic activity in transfer hydrogenation of ketones, signifying their importance in catalysis (F. Fernández, M. C. Puerta, & P. Valerga, 2011), (F. Fernández, M. C. Puerta, & P. Valerga, 2012).
Polybenzimidazole Membranes
Liu et al. (2014) synthesized sulfonated polybenzimidazoles that showed excellent thermal stability and potential for use in proton exchange membranes, suggesting applications in fuel cells and membrane technology (Cheng Liu, Xiuping Li, Shou-hai Zhang, Zhen Li, Yang Cao, & X. Jian, 2014).
Organic Synthesis and Heterocyclic Compound Development
Denisenko et al. (2011) synthesized heterocyclic compounds containing benzimidazole and thiazole moieties, which have potential applications in pharmaceuticals and materials science (A. V. Denisenko, A. V. Tverdokhlebov, A. Tolmachev, Y. Volovenko, S. Shishkina, & O. Shishkin, 2011).
特性
IUPAC Name |
2-(1,3-dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)13-7-9-14(10-8-13)24(22,23)17(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10,12,20-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKMINOBIJFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-2-(4-propan-2-ylphenyl)sulfonylacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2444572.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2444579.png)


![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)
![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2444587.png)
